1-(6-Fluoropyridin-3-yl)-1,4-diazepane
Description
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14FN3/c11-10-3-2-9(8-13-10)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |
InChI Key |
SERVJPKLIJIBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Receptor Binding
The pyridine R1 substituent critically influences binding to nAChRs and other receptors. Key analogs and their properties are summarized below:
Table 1: Comparison of 1-(Pyridin-3-yl)-1,4-diazepane Derivatives
Key Observations :
- Fluorine vs.
- Ethoxy vs. Phenyl : Ethoxy (compound 2) maintains binding conformation, whereas phenyl (compound 3) introduces steric bulk without disrupting core interactions, suggesting substituent position (5- vs. 6-pyridine) is critical .
- Trifluoromethylphenyl Derivatives : Compounds like 1-(3-trifluoromethylphenyl)-1,4-diazepane (14b) exhibit distinct D3 receptor selectivity, highlighting how aryl substituents outside the pyridine ring diversify therapeutic targeting .
Pharmacological Profiles
- nAChR Affinity : Unsubstituted (compound 1) and ethoxy (compound 2) analogs show moderate-to-high affinity for α4β2 nAChRs, critical for nicotine addiction therapies .
- Serotonin Receptor Selectivity : The 3-chlorophenyl-pyrazole analog (Table 4 in ) demonstrates 5-HT7R selectivity, suggesting fluorinated derivatives could be tuned for serotonergic activity .
- D3 Receptor Ligands : Trifluoromethylphenyl derivatives (e.g., 14b, 14d) highlight the scaffold’s adaptability for dopamine receptor targeting .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Method
Overview:
A widely used method for preparing 1-(6-fluoropyridin-3-yl)-1,4-diazepane involves palladium-catalyzed cross-coupling reactions, specifically Buchwald-Hartwig amination, to attach the 6-fluoropyridin-3-yl group to the diazepane nitrogen. This approach allows regioselective C-N bond formation with good yields.
Synthetic Route and Conditions:
| Step | Reagents & Catalysts | Conditions | Description |
|---|---|---|---|
| 1 | 1-boc-1,4-diazepane, Pd(OAc)2, BINAP, Cs2CO3 | Toluene, 80°C, 18 hours | Palladium-catalyzed coupling to form protected intermediate |
| 2 | 4 N HCl (MeOH) | Room temperature, overnight | Boc deprotection to yield free amine |
| 3 | 6-fluoropyridin-3-yl halide or derivative | Base (e.g., K2CO3), CH3CN, reflux | Coupling of fluoropyridine to diazepane nitrogen |
| 4 | Purification | Silica gel chromatography | Isolation of pure product |
- The use of Pd(OAc)2 and BINAP as catalyst and ligand respectively facilitates the amination reaction.
- Cs2CO3 acts as a base to deprotonate the diazepane nitrogen.
- Boc protection prevents side reactions during coupling and is removed post-coupling.
- Reflux in acetonitrile (CH3CN) promotes nucleophilic substitution.
- Purification by silica gel chromatography ensures high purity.
Reference: This method and conditions are adapted from a synthetic scheme reported in a pharmaceutical research article detailing the preparation of related fluoropyridinyl piperazine derivatives, which share similar coupling chemistry with diazepane analogs.
Nucleophilic Substitution Using Halogenated Pyridine Derivatives
Overview:
Another approach involves nucleophilic substitution where 1,4-diazepane acts as a nucleophile attacking a halogenated 6-fluoropyridin-3-yl derivative under basic conditions.
Synthetic Route and Conditions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-fluoropyridin-3-amine or halide derivative | Polar aprotic solvent (e.g., DMF), base (K2CO3) |
| 2 | Reflux or elevated temperature | Facilitates nucleophilic substitution |
| 3 | Work-up and purification | Extraction, washing, drying, chromatography |
- The nucleophilic nitrogen of 1,4-diazepane displaces a leaving group (e.g., halide) on the fluoropyridine ring.
- Potassium carbonate serves as a base to deprotonate the diazepane nitrogen, increasing nucleophilicity.
- Dimethylformamide (DMF) or acetonitrile are preferred solvents due to polarity and ability to dissolve reagents.
- Reaction temperatures typically range from room temperature to reflux depending on substrate reactivity.
Reference: This method is consistent with general nucleophilic aromatic substitution reactions used for fluoropyridine derivatives and is supported by synthetic protocols cited in chemical supplier data and research articles.
Multi-Step Synthetic Routes Involving Intermediate Formation
Overview:
Some synthetic strategies involve preparing key intermediates such as fluoropyridinyl boronic acids or halogenated diazepane derivatives, which are then coupled to form the target compound.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Preparation of 6-fluoropyridin-3-ylboronic acid intermediate | Pd2(dba)3, tricyclohexyl phosphine, bis(pinacolato)diboron, sodium acetate, 1,4-dioxane, 85°C, 16 h |
| 2 | Esterification of boronic acid with pinacol | Toluene, MgSO4, room temperature, overnight |
| 3 | Oxidation of boronic ester to phenol derivative | H2O2, THF, room temperature, 2 h |
| 4 | Alkylation of diazepane with halogenated intermediates | K2CO3, KI, CH3CN, reflux |
| 5 | Final coupling and purification | Silica gel chromatography |
- The boronic acid intermediate allows Suzuki-type coupling and further functionalization.
- Alkylation steps involve reaction of diazepane with alkyl halides bearing the fluoropyridine moiety.
- The multi-step approach is useful for introducing additional functionality or protecting groups.
Reference: Detailed in pharmaceutical research publications describing the synthesis of fluoropyridinyl piperazine and diazepane derivatives with biological evaluation.
Patent-Described Methods for Related Diazepane Derivatives
Overview:
A US patent (US5532358A) describes a method for preparing alkyl-substituted 1,4-diazepane derivatives involving strong base-mediated lithiation and subsequent amination steps, which can be adapted for fluoropyridinyl substitution.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Deprotonation with sodium hexamethyldisilazane (NaHMDS) | THF, room temperature, 15 min to 2 h |
| 2 | Reaction with n-butyllithium (nBuLi) at low temperature | Diethyl ether/TMEDA, -78°C to -10°C |
| 3 | Coupling with amine containing fluoropyridine moiety | 90-120°C, 3-24 h, presence of hydrogen halide scavenger |
| 4 | Cyclization and base treatment | NaH, pyridine, 80-110°C, 2-24 h |
- This method involves generation of dianionic intermediates for selective functionalization.
- The process is useful for synthesizing complex diazepane scaffolds with pyridine substituents.
- Adaptation to 6-fluoropyridin-3-yl substitution requires appropriate amine precursors.
Reference: Patent US5532358A outlines this multi-step synthetic approach for related diazepane compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, BINAP, Cs2CO3, Boc protection | Toluene 80°C, reflux in CH3CN | High regioselectivity, good yield | Requires expensive catalysts |
| Nucleophilic Substitution | 6-Fluoropyridinyl halide, K2CO3, DMF | Reflux or elevated temperature | Simpler setup, fewer steps | May have lower regioselectivity |
| Multi-Step with Boronic Acid Intermediates | Pd2(dba)3, bis(pinacolato)diboron, K2CO3, KI | 85°C, reflux, room temperature | Versatile for functionalization | More complex, multiple purification steps |
| Strong Base Lithiation & Amination (Patent Method) | NaHMDS, nBuLi, NaH, pyridine | -78°C to 120°C, 2-24 h reactions | Enables complex substitutions | Requires strict temperature control and handling of strong bases |
Analytical Techniques for Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
$$^{1}H$$ and $$^{19}F$$ NMR confirm the presence of fluoropyridine and diazepane moieties, with characteristic chemical shifts (e.g., pyridine protons at δ ~8.2 ppm, fluorine at δ ~-110 ppm).High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with UV detection at 254 nm ensures purity >95%.Mass Spectrometry (MS):
High-resolution MS confirms molecular ion peaks consistent with $$C{10}H{14}FN_3$$ (m/z ~210.1).
Q & A
Q. What are the established synthetic routes for 1-(6-Fluoropyridin-3-yl)-1,4-diazepane, and what analytical techniques validate its purity?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React 6-fluoropyridin-3-amine with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate coupling .
- Cross-Coupling Catalysis : Use Pd-mediated coupling (e.g., Buchwald-Hartwig) for regioselective attachment of the fluoropyridine moiety to the diazepane ring, particularly when steric hindrance is a concern .
- Purity Validation :
- NMR Spectroscopy : ¹H/¹⁹F NMR confirms structural integrity (e.g., δ ~8.2 ppm for pyridine protons, δ ~-110 ppm for fluorine) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₁₀H₁₂FN₃) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- GHS Compliance : Classified as "Danger" (H318: Causes serious eye damage). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the fluoropyridine group .
- Waste Disposal : Follow institutional protocols for halogenated waste, as fluorine substituents may require specialized treatment .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nucleophilic substitution or coupling reactions. For example, simulate the activation energy for fluoropyridine-amine interactions .
- Solvent Optimization : Employ COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing diazepane derivative datasets to predict optimal reaction conditions (temperature, catalyst loading) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. inactivity) of this compound?
Methodological Answer:
- Structural Validation : Confirm the compound’s stereochemistry via X-ray crystallography, as improper chair conformations in the diazepane ring may alter bioactivity .
- Assay Reproducibility : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare structural analogs (e.g., bromo/trifluoromethyl-pyridinyl derivatives) to identify substituent-specific trends in activity .
Q. What experimental design strategies improve yield in fluoropyridine-diazepane coupling reactions?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial matrix to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd), and solvent (DMF vs. DMSO). Analyze interactions using ANOVA .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes while maintaining >90% yield, as demonstrated for analogous diazepane derivatives .
Data Contradiction Analysis
Example Contradiction : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Framework :
Batch Purity Audit : Re-analyze disputed samples via HPLC-MS to confirm compound integrity .
Cell Line Validation : Ensure consistent use of cell lines (e.g., HEK293 vs. HeLa) and passage numbers, as genetic drift may affect target expression .
Negative Controls : Include known kinase inhibitors (e.g., staurosporine) to benchmark assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
